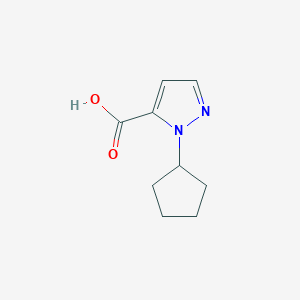
1-cyclopentyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a series of novel 1H-pyrazole-5-carboxamide compounds were synthesized by a facile method .Molecular Structure Analysis
The molecular structure of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid is characterized by a pyrazole ring attached to a cyclopentyl group and a carboxylic acid group . Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, have been found to exhibit potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . This suggests that these compounds can undergo chemical reactions with these organisms, leading to their death.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
- Application : Pyrazoles, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, have a wide range of applications in medicinal chemistry and drug discovery .
- Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Agrochemistry
- Application : Pyrazoles are also used in agrochemistry .
- Methods : The methods of application in agrochemistry are similar to those in medicinal chemistry, involving various synthetic strategies .
- Results : The results of these applications are not specified in the source .
Coordination Chemistry and Organometallic Chemistry
- Application : Pyrazoles are used in coordination chemistry and organometallic chemistry .
- Methods : The methods of application in these fields involve the use of pyrazoles as ligands in the formation of complex compounds .
- Results : The results of these applications are not specified in the source .
Insecticidal Activities
- Application : 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and evaluated for their insecticidal activities .
- Methods : The compounds were synthesized and characterized by 1H NMR, mass spectrometry and elemental analysis .
- Results : Most of the target compounds showed remarkable fungicidal and insecticidal activity .
Antibacterial Activities
- Application : Pyrazole derivatives, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, have been found to exhibit antibacterial properties .
- Methods : The methods of application in this field involve the synthesis of pyrazole derivatives and their testing against various bacterial strains .
- Results : The results of these applications are not specified in the source .
Anti-inflammatory Activities
- Application : Pyrazole derivatives are used in the treatment of inflammatory diseases .
- Methods : The methods of application in this field involve the synthesis of pyrazole derivatives and their testing in various inflammation models .
- Results : The results of these applications are not specified in the source .
Anti-cancer Activities
- Application : Pyrazole derivatives, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, have been found to exhibit anti-cancer properties .
- Methods : The methods of application in this field involve the synthesis of pyrazole derivatives and their testing against various cancer cell lines .
- Results : The results of these applications are not specified in the source .
Analgesic Activities
- Application : Pyrazole derivatives are used in the treatment of pain .
- Methods : The methods of application in this field involve the synthesis of pyrazole derivatives and their testing in various pain models .
- Results : The results of these applications are not specified in the source .
Anticonvulsant Activities
- Application : Pyrazole derivatives are used in the treatment of convulsions .
- Methods : The methods of application in this field involve the synthesis of pyrazole derivatives and their testing in various convulsion models .
- Results : The results of these applications are not specified in the source .
Eigenschaften
IUPAC Name |
2-cyclopentylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCESRIZDABALBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1006334-24-2 |
Source


|
| Record name | 1-cyclopentyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

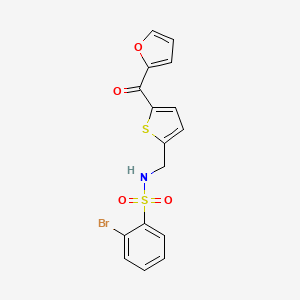
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2660709.png)
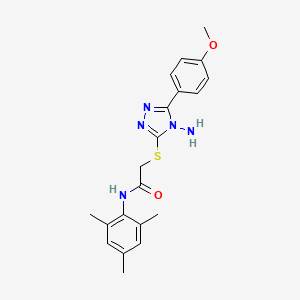
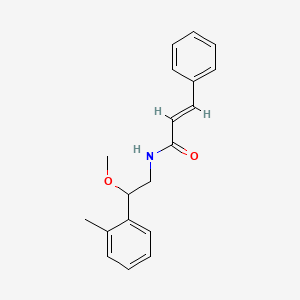
![6-methyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2660713.png)
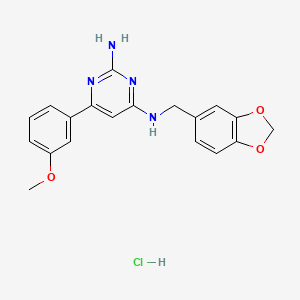
![diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B2660715.png)
![3-(4-Chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660717.png)
![6-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2660720.png)
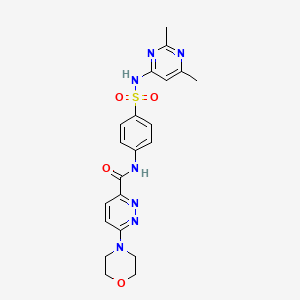
![N-[(1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2660727.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660728.png)
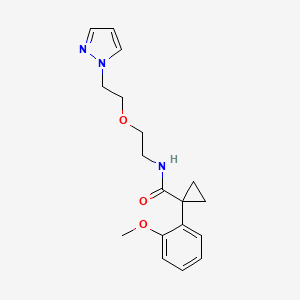
![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2660731.png)